molecular formula C14H20FN B13147636 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B13147636
M. Wt: 221.31 g/mol
InChI Key: HNFYWVNKQJXBMY-UHFFFAOYSA-N
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Description

3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: is an organic compound with the molecular formula C₁₄H₂₀FN . This compound is characterized by the presence of a fluorine atom and a tetrahydronaphthalene structure with multiple methyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoronaphthalene and 2,2,4,4-tetramethylpentane.

    Fluorination: The fluorination of the naphthalene ring is achieved using reagents like or under controlled conditions.

    Cyclization: The cyclization process involves the formation of the tetrahydronaphthalene ring through a series of reactions, including and .

    Amine Introduction: such as or under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.

    Optimization: Optimizing reaction conditions to ensure high yield and purity of the final product.

    Purification: Employing purification techniques such as , , and to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions using oxidizing agents like or , leading to the formation of corresponding or .

    Reduction: Reduction reactions can be performed using reducing agents such as or , resulting in the formation of or .

    Substitution: Substitution reactions involve the replacement of the fluorine atom with other functional groups using reagents like (e.g., ).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in catalysis and material science research.

Biology:

  • Investigated for its potential biological activity and pharmacological properties .
  • Studied for its interactions with biological macromolecules .

Medicine:

  • Explored for its potential use in drug development and therapeutics .
  • Evaluated for its antimicrobial and anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials .
  • Applied in the development of novel polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
  • 3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
  • 3-Iodo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Comparison:

  • Fluorine vs. Halogen Substituents: The presence of a fluorine atom in 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to other halogen-substituted analogs.
  • Reactivity: The fluorine-substituted compound exhibits different reactivity patterns in chemical reactions compared to its bromo, chloro, and iodo counterparts.
  • Biological Activity: The biological activity of the compound may vary based on the nature of the halogen substituent, influencing its potential applications in medicine and biology.

Properties

Molecular Formula

C14H20FN

Molecular Weight

221.31 g/mol

IUPAC Name

3-fluoro-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine

InChI

InChI=1S/C14H20FN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3

InChI Key

HNFYWVNKQJXBMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=CC(=C(C=C21)N)F)(C)C)C

Origin of Product

United States

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